5-(4-Chloro-1H-pyrazol-1-yl)pyridine-3-carbaldehyde
Description
5-(4-Chloro-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound featuring a pyridine core substituted at the 3-position with a formyl (-CHO) group and at the 5-position with a 4-chloro-1H-pyrazol-1-yl moiety. The aldehyde group serves as a versatile functional group for further derivatization, such as condensation or nucleophilic addition reactions, while the chloro-substituted pyrazole may enhance lipophilicity and influence electronic properties .
Properties
Molecular Formula |
C9H6ClN3O |
|---|---|
Molecular Weight |
207.61 g/mol |
IUPAC Name |
5-(4-chloropyrazol-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H6ClN3O/c10-8-3-12-13(5-8)9-1-7(6-14)2-11-4-9/h1-6H |
InChI Key |
AKTCALYPSZVJLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1N2C=C(C=N2)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a prominent method for synthesizing compounds like 6-(4-Chloro-1H-pyrazol-1-yl)pyridine-3-carbaldehyde . This reaction involves the use of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate an iminium salt, which then reacts with a suitable pyrazole precursor to form the desired aldehyde.
| Reagents | Conditions | Yield |
|---|---|---|
| Pyridine derivative, POCl₃, DMF | Stirring at low temperature followed by reflux | Variable |
Chemical Properties and Applications
6-(4-Chloro-1H-pyrazol-1-yl)pyridine-3-carbaldehyde has a molecular formula of C₉H₆ClN₃O and a molecular weight of 207.61 g/mol. Its chemical structure includes both pyrazole and pyridine rings, making it a valuable intermediate in organic synthesis.
| Property | Description |
|---|---|
| Molecular Formula | C₉H₆ClN₃O |
| Molecular Weight | 207.61 g/mol |
| IUPAC Name | 6-(4-Chloropyrazol-1-yl)pyridine-3-carbaldehyde |
Biological and Pharmaceutical Significance
Pyrazole derivatives, including 6-(4-Chloro-1H-pyrazol-1-yl)pyridine-3-carbaldehyde , are significant in pharmaceutical research due to their potential biological activities. Similar pyrazole derivatives have shown activity against cancer cell lines, suggesting potential antitumor properties.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-1H-pyrazol-1-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
Oxidation: 5-(4-Chloro-1H-pyrazol-1-yl)pyridine-3-carboxylic acid.
Reduction: 5-(4-Chloro-1H-pyrazol-1-yl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Chloro-1H-pyrazol-1-yl)pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 5-(4-Chloro-1H-pyrazol-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing biological processes at the molecular level. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular function and gene expression .
Comparison with Similar Compounds
Core Structure :
- Target Compound : Pyridine ring (6-membered) fused with a pyrazole (5-membered, aromatic, chloro-substituted) and an aldehyde group.
- Analogues (from ): Dihydro-pyrazole-carboximidamide derivatives (e.g., 5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide ). These feature a non-aromatic dihydro-pyrazole ring and a carboximidamide (-C(=NH)NH₂) group instead of an aldehyde.
Key Differences :
Aromaticity : The target compound’s pyrazole is fully aromatic, while analogues in have partially saturated dihydro-pyrazole rings, reducing planarity and conjugation.
Functional Groups : The aldehyde (-CHO) in the target enables nucleophilic reactions (e.g., Schiff base formation), whereas carboximidamide groups in analogues may participate in hydrogen bonding or act as enzyme inhibitors.
Substituent Effects
Chloro Substituent :
- In the target compound, the chloro group is located at the 4-position of the pyrazole ring. This electron-withdrawing group increases electrophilicity and may enhance binding to biological targets (e.g., kinases).
- In , chloro substituents on phenyl rings (e.g., 5-(4-Chlorophenyl)-3-phenyl-dihydro-pyrazole ) similarly increase lipophilicity but are spatially distant from the reactive core.
- Aryl vs.
Biological Activity
5-(4-Chloro-1H-pyrazol-1-yl)pyridine-3-carbaldehyde (CAS: 765306-43-2) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyridine ring substituted with a chloro-pyrazole moiety and an aldehyde group, contributing to its biological reactivity.
Anticancer Activity
Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer properties. A study highlighted that various pyrazole derivatives showed cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 2.43 to 14.65 μM .
Table 1: Cytotoxic Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MDA-MB-231 | TBD |
| Other Pyrazole Derivative | HepG2 | 4.98–14.65 |
The mechanism of action for these compounds often involves the inhibition of microtubule assembly, leading to apoptosis in cancer cells. For example, specific pyrazole derivatives were shown to enhance caspase-3 activity, indicating their role in inducing programmed cell death .
Anti-inflammatory Activity
Pyrazole derivatives have also been noted for their anti-inflammatory effects. A review indicated that certain pyrazole compounds exhibited potent inhibition of COX enzymes, which are critical in the inflammatory process .
Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives
| Compound | COX Inhibition IC50 (μM) | Selectivity Index |
|---|---|---|
| This compound | TBD | TBD |
| Other Pyrazole Derivative | 0.034–0.052 | High |
These compounds were evaluated using carrageenan-induced edema models, demonstrating significant reduction in inflammation compared to standard treatments like celecoxib .
Antimicrobial Activity
In addition to anticancer and anti-inflammatory properties, pyrazole derivatives have shown promise as antimicrobial agents. A study reported that certain pyrazole substituted benzimidazoles exhibited moderate anti-tubercular and antifungal activities .
Table 3: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Activity Type | Effectiveness |
|---|---|---|
| This compound | Antitubercular | Moderate |
| Other Pyrazole Derivative | Antifungal | Mild |
Case Studies and Research Findings
- Cytotoxicity Study : A recent investigation into the cytotoxic effects of several pyrazole derivatives revealed that compounds similar to this compound showed promising results against various cancer cell lines, confirming their potential as anticancer agents .
- Inflammation Model : In vivo studies using rat models demonstrated that selected pyrazole derivatives significantly reduced paw edema induced by carrageenan, supporting their use as anti-inflammatory agents .
- Antimicrobial Evaluation : Research on pyrazole-based compounds indicated effectiveness against bacterial strains, suggesting potential applications in treating infections .
Q & A
Q. What are the established synthetic routes for 5-(4-Chloro-1H-pyrazol-1-yl)pyridine-3-carbaldehyde?
The compound is typically synthesized via Vilsmeier-Haack formylation or nucleophilic substitution . For example:
- Vilsmeier-Haack reaction : React 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under reflux to introduce the aldehyde group at the 4-position .
- Nucleophilic substitution : Replace a chloro group with a phenoxy or aryloxy group using phenol derivatives and a basic catalyst (e.g., K₂CO₃) . Key considerations : Optimize reaction temperature (80–100°C) and stoichiometry to minimize byproducts like over-oxidized intermediates.
Q. How is the structural identity of this compound validated?
Use multi-technique characterization :
- X-ray crystallography determines absolute configuration (e.g., bond angles, torsion angles) .
- NMR spectroscopy (¹H, ¹³C, DEPT-135) confirms substituent positions and purity. For example, the aldehyde proton appears as a singlet near δ 9.8–10.2 ppm .
- Mass spectrometry (HRMS/ESI) verifies molecular weight (e.g., m/z calculated for C₁₀H₇ClN₃O: 220.03) .
Q. What preliminary biological activities have been reported?
Pyrazole-aldehyde derivatives exhibit antimicrobial and anticancer potential . For example:
- Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar dilution (MIC values typically 8–64 µg/mL) .
- Cytotoxicity screening : Evaluate against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays (IC₅₀ ranges: 10–50 µM) .
Advanced Research Questions
Q. How can computational methods predict the compound’s interactions with biological targets?
Perform molecular docking and MD simulations :
- Target selection : Prioritize enzymes like CYP450 or kinases (e.g., EGFR) based on structural similarity to known inhibitors .
- Docking software : Use AutoDock Vina or Schrödinger Suite. The aldehyde group often forms hydrogen bonds with catalytic residues (e.g., binding energy ≤ −7.5 kcal/mol) .
- Validation : Compare predicted binding modes with experimental IC₅₀ data to refine models .
Q. What strategies resolve contradictions in reaction yields or biological data?
- Yield variability : Investigate solvent polarity (e.g., DMF vs. THF) and substituent electronic effects. For example, electron-withdrawing groups (e.g., -Cl) reduce nucleophilic substitution rates .
- Biological discrepancies : Control for assay conditions (e.g., pH, serum proteins). For instance, serum albumin may sequester the compound, artificially lowering activity .
Q. How to design Structure-Activity Relationship (SAR) studies for this compound?
- Substituent variation : Synthesize analogs with modified pyrazole (e.g., -CH₃ → -CF₃) or pyridine rings (e.g., -Cl → -OCH₃) .
- Activity cliffs : Compare IC₅₀ shifts. A 3-methyl group on pyrazole may enhance cytotoxicity by 2-fold vs. ethyl analogs .
- 3D-QSAR : Use CoMFA/CoMSIA to map steric/electrostatic fields influencing activity .
Methodological Tables
Table 1: Common Synthetic Routes and Yields
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Vilsmeier-Haack | DMF, POCl₃, 80°C, 6h | 65–75 | |
| Nucleophilic Substitution | Phenol, K₂CO₃, DMF, 100°C | 50–60 |
Table 2: Key Spectral Data for Structural Validation
| Technique | Characteristic Signal | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | Aldehyde proton: δ 10.1 (s) | |
| X-ray Diffraction | Bond angle N1-C5-C4: 117.5° |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
